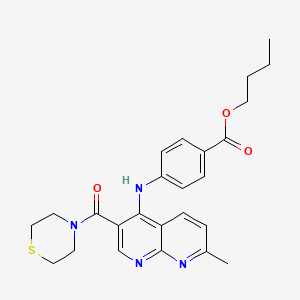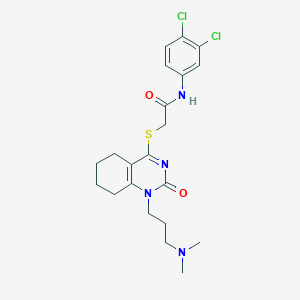
3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
科学的研究の応用
3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has been extensively studied for its potential applications in various fields. In medicine, this compound has been found to exhibit anticancer, antifungal, and antibacterial properties. In pharmacology, it has been studied for its potential as a drug target for various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. In chemistry, it has been used as a building block for the synthesis of other compounds.
作用機序
The mechanism of action of 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is not fully understood. However, studies have shown that it exhibits its biological activity by interacting with specific molecular targets in cells. For example, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in diseases such as Alzheimer's.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one in lab experiments is its potential as a drug target for various diseases. Its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase makes it a promising candidate for the treatment of Alzheimer's disease. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one. One direction is to further investigate its potential as a drug target for various diseases. Another direction is to explore its potential as a building block for the synthesis of other compounds. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
合成法
The synthesis of 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one involves a series of chemical reactions. The first step involves the condensation of 3,4-dimethylbenzoyl chloride with 4-fluorobenzylamine to form the intermediate compound, 3-(3,4-dimethylbenzoyl)-1-(4-fluorobenzyl)quinoline-2,4-dione. This intermediate compound is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to obtain the final product, this compound.
特性
IUPAC Name |
3-(3,4-dimethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c1-16-5-8-19(11-17(16)2)26(30)22-15-29(14-18-6-9-20(28)10-7-18)23-13-25(33-4)24(32-3)12-21(23)27(22)31/h5-13,15H,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGAVWZRGXQDSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


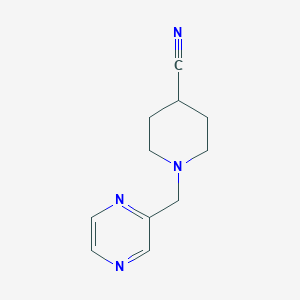
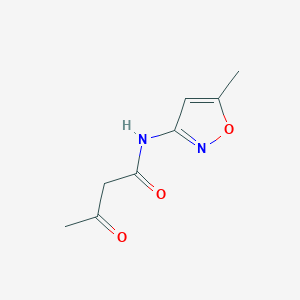
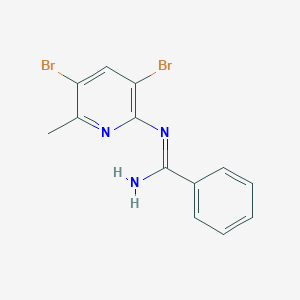
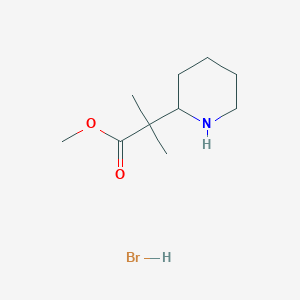
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2421269.png)
![8-{4-[(2-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2421270.png)
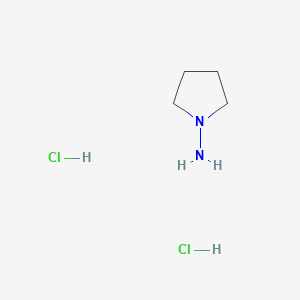
![3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2421273.png)

